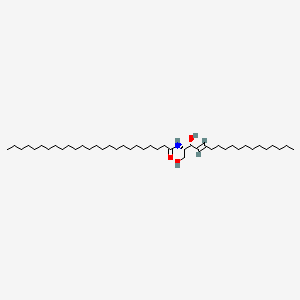
N-(pentacosanoyl)-ceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cer(D18:1/25:0), also known as C25 ceramide or N-acylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/25:0) is considered to be a ceramide lipid molecule. Cer(D18:1/25:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/25:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/25:0) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/25:0) can be biosynthesized from pentacosanoic acid.
N-pentacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as pentacosanoyl. It has a role as a Papio hamadryas metabolite and a rat metabolite. It is a N-acylsphingosine and a Cer(d43:1). It derives from a pentacosanoic acid.
科学的研究の応用
1. Biological Significance in Plants
N-(pentacosanoyl)-ceramide, a type of ceramide, has been found in plant species. For example, in the stems of Triumfetta cordifolia, two new ceramides, triumfettamide and triumfettoside Ic, were isolated. These compounds are structurally related to N-(pentacosanoyl)-ceramide and demonstrate the presence of ceramides in plant biology, suggesting roles in plant structure and defense mechanisms (Sandjo et al., 2008).
2. Potential Therapeutic Uses
Ceramides, including N-(pentacosanoyl)-ceramide, have been explored for their potential therapeutic applications. For instance, in a study on the Red Sea sponge Negombata sp., various ceramides were isolated and tested for anti-anxiety and anticonvulsant activities. These findings suggest a potential for N-(pentacosanoyl)-ceramide in therapeutic applications related to neurological disorders (Eltahawy et al., 2019).
3. Role in Cell Signaling and Apoptosis
Ceramides, including N-(pentacosanoyl)-ceramide, are known to be involved in cell signaling pathways, particularly in apoptosis. A study showed that ceramide can induce transcription factors like NF-kappa B and AP-1, which are crucial in inflammation and apoptosis processes. This indicates that N-(pentacosanoyl)-ceramide may play a significant role in these cellular mechanisms (Sreenivasan et al., 2003).
4. Impact on Insulin Sensitivity
Ceramides have been implicated in the pathogenesis of insulin resistance, a key factor in diabetes. Research has shown that inhibitors of glucosylceramide synthase, which affects ceramide metabolism, can enhance insulin sensitivity. This suggests that manipulating N-(pentacosanoyl)-ceramide levels could be beneficial in managing diabetes (Aerts et al., 2007).
5. Development of Diagnostic and Research Tools
Ceramides, such as N-(pentacosanoyl)-ceramide, have been utilized in the development of diagnostic tools. An example is the development of a mouse anti-ceramide antiserum for detecting endogenous ceramide in human skin, illustrating the relevance of ceramides in dermatological research and potential clinical applications (Vielhaber et al., 2001).
特性
製品名 |
N-(pentacosanoyl)-ceramide |
|---|---|
分子式 |
C43H85NO3 |
分子量 |
664.1 g/mol |
IUPAC名 |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentacosanamide |
InChI |
InChI=1S/C43H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-43(47)44-41(40-45)42(46)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h36,38,41-42,45-46H,3-35,37,39-40H2,1-2H3,(H,44,47)/b38-36+/t41-,42+/m0/s1 |
InChIキー |
QHPYSHVSWAOLHS-PVNBSDFKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
物理的記述 |
Solid |
溶解性 |
Insoluble |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)
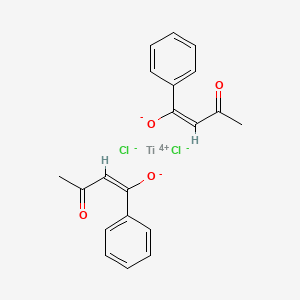
![methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B1241594.png)
![[(6Z,10E)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1241595.png)
![1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea](/img/structure/B1241596.png)
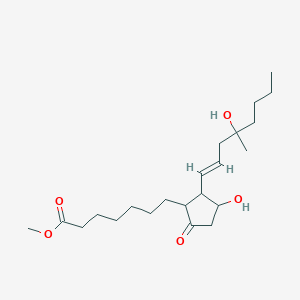
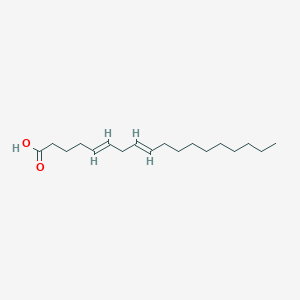
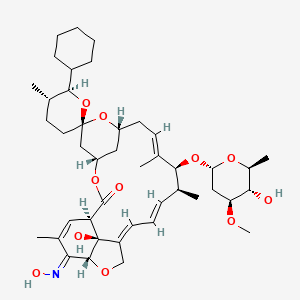

![(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241602.png)

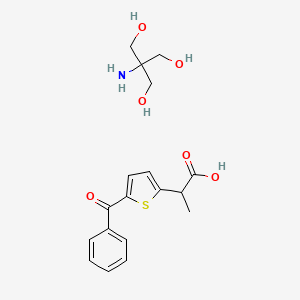
![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)
